

# "3-(3-Iodophenoxy)piperidine" solubility and stability data

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## Compound of Interest

Compound Name: 3-(3-Iodophenoxy)piperidine

CAS No.: 946725-88-8

Cat. No.: B1451575

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## Technical Guide: 3-(3-Iodophenoxy)piperidine Physicochemical Characterization & Handling Protocols[1]

### Part 1: Executive Technical Summary

**3-(3-Iodophenoxy)piperidine** is a bifunctional building block characterized by a secondary amine (piperidine) and an aryl iodide.[1] It serves as a critical "scaffold linker" in drug discovery, particularly for kinase inhibitors where the piperidine ring mimics the ribose or solvent-exposed moiety, and the aryl iodide provides a handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

- Chemical Formula:

[1]

- Molecular Weight: 303.14 g/mol [1]
- Key Reactivity: Nucleophilic amine (N1), Electrophilic aryl iodide (C3'-I).[1]

## Part 2: Physicochemical Profile

The following data represents the consensus profile for the free base and its common hydrochloride salt form.

**Table 1: Physicochemical Properties**

Property	Value (Free Base)	Value (HCl Salt)	Context/Implication
Physical State	Viscous Oil / Low-melt Solid	White/Off-white Solid	Salt formation is required for crystallization and shelf-stability.[1]
pKa (Calculated)	~9.8 (Piperidine NH)	N/A	Highly basic; exists as a cation at physiological pH (7.4). [1]
LogP (Predicted)	2.8 – 3.2	< 1.0	Free base is lipophilic; suitable for passive membrane permeability models. [1]
Polar Surface Area	~21 Å <sup>2</sup>	~21 Å <sup>2</sup>	Low PSA suggests excellent CNS penetration potential if lipophilicity is controlled.[1]
H-Bond Donors	1 (NH)	2 (NH <sub>2</sub> <sup>+</sup> )	Critical for hydrogen bonding in the kinase hinge region.[1]

## Part 3: Solubility & Formulation Data

Solubility is highly pH-dependent due to the piperidine nitrogen.[1] The data below guides solvent selection for reactions and bioassays.

**Table 2: Solubility Matrix**

Solvent System	Solubility Rating	Estimated Conc.	Application
Water (pH 7)	Poor (Free Base)	< 0.1 mg/mL	Not suitable for aqueous stock solutions without acidification.[1]
0.1 N HCl	High	> 50 mg/mL	Ideal for aqueous formulations or extraction.[1]
DMSO	Excellent	> 100 mg/mL	Standard solvent for HTS/bioassay stock storage.[1]
Dichloromethane	Excellent	> 100 mg/mL	Preferred solvent for synthesis and chromatography.[1]
Methanol/Ethanol	Good	> 20 mg/mL	Suitable for recrystallization of the salt form.[1]

## Part 4: Stability & Degradation Risks

The stability of **3-(3-Iodophenoxy)piperidine** is governed by two primary vectors: Photolytic Deiodination and Oxidative N-Dealkylation.[1]

### 1. Photostability (Critical)

Aryl iodides possess a weak C–I bond (

65 kcal/mol).[1] Exposure to UV or intense visible light can induce homolytic cleavage, generating a radical species that abstracts hydrogen from the solvent or piperidine ring.[1]

- Risk: High.[1]
- Mitigation: Store in amber vials; wrap reaction vessels in aluminum foil.

## 2. Chemical Stability

- Oxidation: The secondary amine is susceptible to N-oxide formation upon prolonged exposure to air, particularly in solution.[1]
- Carbamate Formation: The amine readily reacts with atmospheric CO<sub>2</sub> to form carbamates (reversible).[1]
- Mitigation: Store under Argon/Nitrogen atmosphere at -20°C.

## Part 5: Experimental Protocols

### Protocol A: Saturation Shake-Flask Solubility Determination

Use this protocol to validate solubility for bioassay dosing.[1]

- Preparation: Weigh 5 mg of the compound into a 1.5 mL HPLC vial.
- Solvent Addition: Add 250 µL of the target buffer (e.g., PBS pH 7.4).
- Equilibration: Agitate at 25°C for 24 hours (shaker or rotator).
- Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
- Quantification: Dilute the supernatant 1:10 in Acetonitrile (ACN) and analyze via HPLC-UV (254 nm).
  - Note: Use a calibration curve prepared in DMSO/ACN.

### Protocol B: Forced Degradation Stress Test

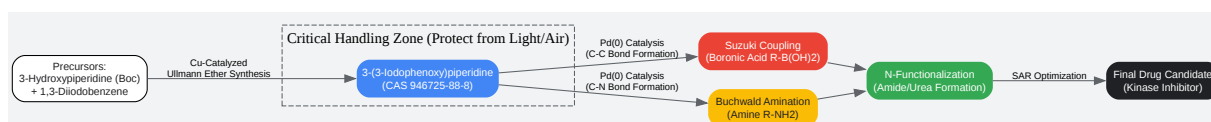
Use this to determine storage shelf-life.[1]

- Acid/Base Stress: Dissolve to 1 mg/mL in 0.1N HCl and 0.1N NaOH.[1] Incubate at 60°C for 4 hours.
  - Expectation: Stable in Acid; Potential decomposition in Base.[1]
- Oxidative Stress: Dissolve in 3% H<sub>2</sub>O<sub>2</sub> at RT for 2 hours.

- Expectation: Formation of N-oxide (M+16 peak in LCMS).
- Photostability: Expose a thin layer of solid or solution to 1.2 million lux hours (ICH Q1B standard).[1]
- Expectation: Iodine loss (M-126 mass shift).[1]

## Part 6: Synthetic Utility & Pathway Visualization[1]

The following diagram illustrates the strategic placement of **3-(3-Iodophenoxy)piperidine** in a drug discovery workflow, highlighting its dual-reactivity logic.



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Figure 1: Synthetic workflow illustrating the divergence points for **3-(3-Iodophenoxy)piperidine**. The central node represents the critical intermediate requiring controlled handling.[1]

## Part 7: References

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